molecular formula C15H12ClNOS2 B3385659 10-(chloroacetyl)-2-(methylthio)-10H-phenothiazine CAS No. 65010-93-7

10-(chloroacetyl)-2-(methylthio)-10H-phenothiazine

Cat. No.: B3385659
CAS No.: 65010-93-7
M. Wt: 321.8 g/mol
InChI Key: QYHBPNALQOOVBU-UHFFFAOYSA-N
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Description

Contextual Significance of Phenothiazine (B1677639) Derivatives in Contemporary Chemical Science

Phenothiazine (PTZ) is an organic compound featuring a tricyclic structure where two benzene (B151609) rings are fused to a central thiazine (B8601807) ring. researchgate.net This heterocyclic system, with its characteristic non-planar, butterfly-like conformation, is a cornerstone in various fields of chemical science. rsc.orgmdpi.com The presence of electron-rich nitrogen and sulfur heteroatoms makes the phenothiazine core an excellent electron donor, a property that has been extensively leveraged in the development of advanced materials. rsc.org

In materials science, phenothiazine derivatives have garnered significant interest for their compelling optoelectronic properties. rsc.org They serve as versatile building blocks for π-conjugated organic materials used in a range of applications. rsc.org These include serving as electron donors in organic solar cells, hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells, and as components in organic redox flow batteries. rsc.orgrsc.orgchemrxiv.org The non-planar structure of phenothiazines is advantageous as it can suppress molecular aggregation, which is often a challenge in the performance of organic electronic devices. rsc.org Furthermore, water-soluble phenothiazine derivatives like methylene (B1212753) blue can be electropolymerized to form conductive polymers, which are utilized as electrocatalysts in biosensors. wikipedia.org

In the realm of organic synthesis, phenothiazine is a privileged scaffold, particularly in medicinal chemistry. wikipedia.org Its derivatives have been instrumental in the development of pharmaceuticals, including antipsychotic and antihistaminic drugs. aip.orgaip.org The core structure allows for derivatization at multiple positions, primarily the nitrogen atom at position 10 and the carbon atoms at positions 2, 3, 7, and 8, enabling the synthesis of large libraries of compounds with diverse biological activities. rsc.orgaip.org Synthetic strategies often involve the reaction of diphenylamine (B1679370) with sulfur or the Smiles rearrangement of halo nitrobenzene (B124822) precursors with halo thiophenol derivatives. rsc.orgaip.org The versatility and established synthetic routes make phenothiazine a fundamental component in the design of novel organic molecules. researchgate.net

The electronic and redox properties of the phenothiazine core are highly tunable through strategic structural modifications. rsc.org This molecular engineering approach allows for the precise control of key parameters such as frontier molecular orbital (HOMO-LUMO) energy levels, bandgap, and oxidation potentials. rsc.orgchemrxiv.org These properties are critical for the performance of phenothiazine-based materials in electronic applications. mdpi.com

Modifications can be made at several positions on the phenothiazine ring system:

N-10 Substitution: The nitrogen atom is a primary site for functionalization. Introducing alkyl, aryl, or acyl groups at this position directly influences the molecule's redox behavior. rsc.orgrsc.org For instance, N-aryl substitution can alter the conformation (quasi-axial vs. quasi-equatorial) which in turn significantly impacts the optoelectronic properties. rsc.org

C-3 and C-7 Substitution: Introducing substituents at the C-3 and C-7 positions can dramatically alter the oxidation potential. chemrxiv.org Electron-donating groups (e.g., alkoxy groups) generally lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups (e.g., cyano, trifluoromethyl) make it more difficult to oxidize. chemrxiv.orgnih.gov

Core Extension and Oxidation: Extending the π-conjugation by fusing additional aromatic rings to the phenothiazine core leads to red-shifted absorption spectra and altered redox behavior. nih.gov Oxidation of the sulfur atom to a sulfoxide (B87167) (S=O) or sulfone (SO₂) group also has a profound impact, affecting the molecular geometry and electronic properties. rsc.orgrsc.org This modification can hinder intermolecular π-π stacking, which is beneficial for reducing non-radiative energy loss in luminescent materials. mdpi.com

The ability to fine-tune these characteristics through chemical synthesis is a key reason for the continued investigation into novel phenothiazine derivatives. chemrxiv.org

Table 1: Impact of Structural Modifications on Phenothiazine Properties
Modification SiteSubstituent TypeEffect on PropertiesReference Example
N-10Aryl groupsAlters conformation and electronic structure; oxidation potentials correlate with Hammett parameters of the aryl substituent. rsc.orgN-aryl phenothiazines rsc.org
C-3, C-7Electron-donating (e.g., -OCH3)Lowers oxidation potential (easier to oxidize). chemrxiv.orgN-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine chemrxiv.org
CoreElectron-withdrawing (e.g., -CF3)Increases oxidation potential (harder to oxidize). nih.govCore-modified phenoxazines (analogous system) nih.gov
CoreFused aromatic ringsRed-shifts absorption spectra, enhances absorption intensity. nih.govExtended phenothiazines nih.gov
Sulfur AtomOxidation to Sulfoxide (S=O) or Sulfone (SO2)Affects redox and spectroscopic properties; can enhance phosphorescence. rsc.orgrsc.orgPhenothiazine 5,5-dioxide derivatives rsc.org

Rationale for Investigating 10-(chloroacetyl)-2-(methylthio)-10H-phenothiazine

The investigation of this compound is largely motivated by the synthetic utility of the chloroacetyl group. The chloroacetyl moiety, attached to the nitrogen at position 10, serves as a versatile reactive handle for further chemical transformations. Chloroacetyl chloride is a common reagent used in heterocyclic synthesis to introduce this functional group. researchgate.netekb.eg

The key feature of the chloroacetyl group is the carbon-chlorine bond, which is susceptible to nucleophilic substitution. This allows the phenothiazine core to be readily conjugated with a wide array of other molecules, including amines, thiols, and other nucleophiles. rsc.orgnih.gov This derivatization capability is crucial for:

Molecular Hybridization: Creating hybrid molecules by linking the phenothiazine scaffold to other pharmacophores or functional units to develop compounds with enhanced or novel properties. mdpi.com

Synthesis of Polymers and Materials: Using the reactive site to graft the phenothiazine unit onto polymer backbones or other material scaffolds.

Development of Bioactive Compounds: The N-acetyl group in phenothiazines has been shown to be a promising feature for antifungal activity, particularly when bearing a halogen atom. researchgate.net

The placement at the N-10 position is strategic as it directly modulates the electronic nature of the heterocyclic core while providing a convenient point for chemical elaboration. rsc.orgnih.gov

The presence of a methylthio (-SCH₃) group at the C-2 position is another key feature justifying the study of this specific compound. Substituents on the aromatic rings of the phenothiazine core play a decisive role in modulating its electronic properties. mdpi.com The methylthio group, containing a sulfur atom, is known to influence the electronic distribution within an aromatic system.

In the context of molecular electronics, the methylthio group is generally considered to be an electron-donating substituent. This donation of electron density to the phenothiazine π-system is expected to:

Lower the Oxidation Potential: Making the molecule a better electron donor compared to the unsubstituted parent compound, which is a desirable trait for hole-transport materials and donors in organic solar cells. rsc.orgchemrxiv.org

Tune the HOMO-LUMO Gap: Altering the energy levels of the frontier molecular orbitals, which in turn affects the absorption and emission properties of the molecule. mdpi.com The position of sulfur-containing substituents can significantly affect the energy gap. mdpi.com

Scope and Methodological Framework of Chemical Research on the Compound

Research into a novel derivative such as this compound typically follows a structured methodological framework encompassing synthesis, characterization, and property evaluation.

The general scope of such research is to synthesize the target compound with high purity, confirm its molecular structure, and then systematically investigate its fundamental chemical, electronic, and photophysical properties. This provides the foundational knowledge required to assess its potential for applications in materials science or as a synthetic intermediate.

A typical methodological approach would include the following stages:

Table 2: Common Methodological Framework for Phenothiazine Derivative Research
StageTechnique/MethodPurposeReferences
SynthesisAcylation ReactionReaction of 2-(methylthio)-10H-phenothiazine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the N-substituted product. researchgate.net
PurificationColumn chromatography, recrystallization.To isolate the pure target compound from reaction byproducts and starting materials. researchgate.net
Structural CharacterizationNuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)To elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms, confirming the successful attachment of the chloroacetyl and methylthio groups at the correct positions. researchgate.netresearchgate.net
Mass Spectrometry (MS)To determine the molecular weight and fragmentation pattern, confirming the molecular formula of the synthesized compound. researchgate.netresearchgate.net
Single-Crystal X-ray DiffractionTo determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and the characteristic butterfly conformation of the phenothiazine core. nih.govresearchgate.net
Property EvaluationCyclic Voltammetry (CV)To investigate the redox properties, determine oxidation and reduction potentials, and estimate the HOMO/LUMO energy levels. nih.gov
UV-Visible and Fluorescence SpectroscopyTo study the photophysical properties, including light absorption and emission characteristics, and to determine the optical bandgap. rsc.orgnih.gov

Emphasis on Synthetic Methodologies and Reaction Mechanisms

The synthesis of this compound is primarily achieved through the N-acylation of 2-(methylthio)-10H-phenothiazine. A notable synthetic methodology involves the reaction of 2-methylthiophenothiazine (B120294) with chloroacetyl chloride in the presence of a base, such as triethylamine (B128534), in a suitable solvent like ethyl acetate (B1210297). researchgate.net To enhance the reaction rate and yield, microwave irradiation has been employed as an efficient energy source. researchgate.net

The general mechanism for the N-acylation of phenothiazines proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the phenothiazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. This is followed by the elimination of the chlorine atom, and the subsequent deprotonation of the nitrogen by a base, like triethylamine, to yield the final N-acylated product.

Table 1: Synthetic Parameters for this compound

ReactantsReagentsSolventConditions
2-(methylthio)-10H-phenothiazine, Chloroacetyl chlorideTriethylamineEthyl acetateMicrowave irradiation

Focus on Advanced Characterization and Theoretical Studies

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool in this regard.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons on the phenothiazine core, the methylene protons of the chloroacetyl group, and the methyl protons of the methylthio group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data, showing distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the acetyl group and the carbons of the phenothiazine rings. researchgate.net

Theoretical and computational studies, such as Density Functional Theory (DFT), have been applied to various phenothiazine derivatives to understand their electronic structure, molecular orbitals (HOMO-LUMO), and reactivity. jmedchem.comgoogle.com Although specific computational data for this compound is not extensively documented, such studies on analogous compounds provide insights into the expected electronic properties and molecular geometry. jmedchem.com

Table 2: Spectroscopic Data for this compound

TechniqueKey Observances
¹H NMRSignals corresponding to aromatic, methylene, and methyl protons.
¹³C NMRResonances for all unique carbon atoms, including the carbonyl carbon. researchgate.net

Exploration of Non-Biological Chemical Applications

The primary non-biological chemical application of this compound is its role as a chemical intermediate in organic synthesis. The presence of the reactive chloroacetyl group makes it a versatile building block for the synthesis of more complex molecules. The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.

For instance, similar haloacetylated phenothiazine derivatives are used to synthesize compounds with potential applications in materials science. While specific examples for this compound are not extensively reported, the general reactivity pattern suggests its utility in creating novel organic materials. Phenothiazine-based materials have been explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices, due to their electron-donating properties. rsc.org The functionalization at the N-10 position can be a crucial step in tuning the electronic and photophysical properties of these materials.

The availability of this compound from commercial chemical suppliers underscores its utility as a starting material for the synthesis of a variety of other chemical compounds. labsolu.carsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(2-methylsulfanylphenothiazin-10-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNOS2/c1-19-10-6-7-14-12(8-10)17(15(18)9-16)11-4-2-3-5-13(11)20-14/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHBPNALQOOVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368916
Record name 2-Chloro-1-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65010-93-7
Record name 2-Chloro-1-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 10 Chloroacetyl 2 Methylthio 10h Phenothiazine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 10-(chloroacetyl)-2-(methylthio)-10H-phenothiazine, this process highlights two primary points for disconnection.

Strategic Disconnection at the N10-Acyl Bond

The most logical initial disconnection is at the amide bond on the nitrogen atom (N10) of the phenothiazine (B1677639) ring. This C-N bond is formed in the final step of the synthesis through a standard acylation reaction. This disconnection simplifies the target molecule into two key precursors: the 2-(methylthio)-10H-phenothiazine core and a chloroacetylating agent, typically chloroacetyl chloride. This approach is favorable because N-acylation of phenothiazines is a well-established and generally high-yielding transformation. researchgate.net The reactivity of the secondary amine at the N10 position makes it a prime site for electrophilic attack by an acyl chloride. researchgate.net

Precursor Identification for the 2-(methylthio)-10H-phenothiazine Core

Following the initial disconnection, the focus shifts to the synthesis of the 2-(methylthio)-10H-phenothiazine precursor. This intermediate contains the tricyclic phenothiazine nucleus with a methylthio (-SCH₃) group specifically at the C2 position. The synthesis of this core is more complex than the final acylation step, as it requires the formation of the heterocyclic ring system and the regioselective introduction of the substituent. Various synthetic routes are known for substituted phenothiazines, often starting from appropriately substituted anilines or diphenylamines. google.comgoogle.com

Synthesis of the 2-(methylthio)-10H-phenothiazine Precursor

Cyclization Routes for Phenothiazine Ring Formation

Several methods have been developed for the synthesis of the phenothiazine nucleus. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Bernthsen Reaction : This classic method involves the reaction of a diphenylamine (B1679370) with sulfur at high temperatures, often in the presence of a catalyst like iodine. wikipedia.orgsemanticscholar.org To obtain the desired product, one could start with N-(3-methylthiophenyl)-aniline. However, this method can sometimes lead to mixtures of isomers. google.com

Ullmann-type Condensation and Cyclization : A more controlled approach involves the copper-catalyzed coupling of an o-halobenzoic acid or o-chloronitrobenzene derivative with a substituted aminothiophenol. jmedchem.com

Cyclization of 2-Substituted Diphenyl Sulfides : This is a widely used modern approach where a pre-formed diphenyl sulfide (B99878), containing appropriate substituents, is cyclized. wikipedia.orgresearchgate.net For instance, a 2-amino-2'-nitrodiphenyl sulfide derivative with a methylthio group at the desired position can be reductively cyclized.

Transition-Metal-Free Cyclization : Newer methods describe the synthesis of phenothiazines from 2-aminobenzenethiols and cyclohexanones, using molecular oxygen as the oxidant, which avoids the need for transition-metal catalysts. researchgate.net

Table 1: Comparison of Selected Phenothiazine Ring Formation Methods
MethodStarting MaterialsConditionsAdvantagesDisadvantages
Bernthsen Reaction Diphenylamine, SulfurHigh temperature, IodineSimple, one-potLow regioselectivity, harsh conditions
Ullmann Condensation o-halobenzene derivative, aminothiophenolCopper catalyst, baseGood control over substitutionUse of metal catalyst
Diphenyl Sulfide Cyclization Substituted 2-aminodiphenyl sulfideReduction/HeatingHigh regioselectivity, versatileMulti-step precursor synthesis
Reaction of Aminobenzenethiols and Cyclohexanones 2-aminobenzenethiol, cyclohexanoneHigh temperature, O₂Transition-metal-freeLimited substrate scope explored

Regioselective Introduction of the Methylthio Group at C2

Achieving the correct placement of the methylthio group is paramount. The electronic properties of the phenothiazine ring direct electrophilic substitution primarily to the C3 and C7 positions. Therefore, direct functionalization at C2 is challenging and often requires a specific strategy.

One effective method involves a direct and regioselective functionalization process starting from N-acylphenothiazine. google.com This strategy proceeds as follows:

N-Protection : The nitrogen at position 10 is first protected with an acyl group (e.g., formyl or acetyl). This deactivates the nitrogen and directs subsequent electrophilic substitution.

Sulfonation : The N-acylphenothiazine is reacted with a sulfonating agent. The presence of the N-acyl group directs the sulfonation almost exclusively to the C2 position, yielding N-acyl-phenothiazine-2-sulfonic acid. googleapis.com

Reduction and Methylation : The sulfonic acid group is then reduced to a thiol (mercapto) group (-SH). Subsequent S-methylation of the 2-mercapto-phenothiazine, for example with dimethyl sulfate, yields the desired 2-methylthio-phenothiazine after removal of the N-acyl protecting group. google.com

Alternatively, the synthesis can begin with precursors that already contain the methylthio group in the correct position, such as 3-methylthioaniline, which is then used in a cyclization reaction as mentioned previously. google.com

Acylation at the N10 Position: Synthesis of this compound

The final step in the synthesis is the N-acylation of the 2-(methylthio)-10H-phenothiazine precursor. This is a straightforward nucleophilic substitution reaction.

The reaction is typically carried out by treating 2-(methylthio)-10H-phenothiazine with chloroacetyl chloride in an appropriate solvent. researchgate.net A base, such as triethylamine (B128534) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is often added to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. researchgate.netsphinxsai.com Microwave irradiation has been shown to accelerate this type of reaction, reducing reaction times from hours to minutes. researchgate.net

The general reaction is as follows: 2-(methylthio)-10H-phenothiazine + ClCOCH₂Cl → this compound + HCl

Table 2: Typical Conditions for N-Acylation of Phenothiazines
Acylating AgentBaseSolventConditionsYieldReference
Chloroacetyl chlorideTriethylamineEthyl Acetate (B1210297)Microwave, 100°C, 8 min85% researchgate.net
Chloroacetyl chlorideDBUTHFRoom Temperature, 3-6 h75-95% sphinxsai.com
Acyl chloridesNoneTolueneRefluxVariable acs.org

The resulting product, this compound, can then be purified using standard laboratory techniques such as recrystallization or column chromatography.

Optimization of Reaction Conditions for N-Chloroacetylation

The N-chloroacetylation of 2-(methylthio)-10H-phenothiazine is a key transformation in the synthesis of the target compound. The optimization of reaction conditions is paramount to maximize yield, minimize impurities, and ensure an efficient process. Key parameters that are typically optimized include the choice of solvent and base, reaction temperature, and the stoichiometry of the reactants.

A reported method for the synthesis of this compound utilizes microwave-assisted organic synthesis. In this procedure, 2-(methylthio)-10H-phenothiazine is reacted with chloroacetyl chloride in the presence of triethylamine as a base and ethyl acetate as the solvent. The reaction is carried out under microwave irradiation at 100°C for 8 minutes.

While this method provides a rapid route to the desired product, a systematic optimization of the reaction conditions could lead to further improvements. A comprehensive optimization strategy would involve investigating the following:

Solvent Effects: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. A screening of various solvents, such as toluene, acetonitrile, and dichloromethane, under both conventional heating and microwave irradiation, would be beneficial. The solubility of the starting materials and the stability of the product in the chosen solvent are critical factors.

Base Selection: Triethylamine is a common organic base used to neutralize the hydrogen chloride gas produced during the acylation reaction. However, other organic bases like pyridine (B92270) or diisopropylethylamine, as well as inorganic bases such as potassium carbonate, could be evaluated for their efficacy. The strength and steric hindrance of the base can impact the reaction's progress and selectivity.

Temperature and Reaction Time: A detailed study of the temperature profile and reaction time is crucial. While microwave synthesis offers rapid heating, optimizing the temperature and duration can help in minimizing the formation of by-products and reducing energy consumption. For conventional heating methods, a range of temperatures would need to be explored to find the optimal balance between reaction rate and product purity.

Stoichiometry: The molar ratio of the reactants, particularly the chloroacetylating agent and the base relative to the phenothiazine substrate, should be carefully optimized. Using an excess of the acylating agent might drive the reaction to completion but could also lead to the formation of impurities that are difficult to remove.

The findings from such optimization studies can be tabulated to identify the most efficient and high-yielding conditions for the N-chloroacetylation of 2-(methylthio)-10H-phenothiazine.

Table 1: Hypothetical Optimization Parameters for N-Chloroacetylation

ParameterVariation 1Variation 2Variation 3Variation 4
Solvent Ethyl AcetateTolueneAcetonitrileDichloromethane
Base TriethylaminePyridineK2CO3DIPEA
Temperature (°C) 80100120 (reflux)Room Temp.
Time (Microwave) 5 min8 min10 min15 min
Time (Conventional) 1 h2 h4 h8 h

Investigation of Catalytic Systems for Enhanced Efficiency

The conventional N-acylation of phenothiazines often relies on stoichiometric amounts of reagents and bases, which can lead to the generation of significant waste. The investigation of catalytic systems presents an opportunity to enhance the efficiency and sustainability of the synthesis of this compound. While specific catalytic methods for this particular transformation are not extensively documented, principles from related acylation reactions can be applied.

Potential catalytic approaches could include:

Lewis Acid Catalysis: Lewis acids are known to activate acylating agents, making them more susceptible to nucleophilic attack. Catalytic amounts of Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or scandium triflate (Sc(OTf)₃) could potentially facilitate the N-chloroacetylation under milder conditions or with reduced amounts of the acylating agent.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. Chiral or achiral organocatalysts, such as 4-dimethylaminopyridine (B28879) (DMAP) or N-heterocyclic carbenes (NHCs), could be explored for their ability to catalyze the acylation of the phenothiazine nitrogen. These catalysts are often metal-free, which is advantageous in pharmaceutical synthesis.

Heterogeneous Catalysis: The use of solid-supported catalysts offers advantages in terms of ease of separation and catalyst recycling. Acidic resins or zeolites could be investigated as heterogeneous catalysts for the N-chloroacetylation reaction. This would simplify the work-up procedure and reduce the amount of waste generated.

The development of an effective catalytic system would represent a significant advancement in the synthesis of this compound, aligning with the principles of green chemistry by reducing reagent consumption and simplifying purification processes.

Table 2: Potential Catalytic Systems for Investigation

Catalyst TypeExample CatalystPotential Advantages
Lewis Acid ZnCl₂, FeCl₃, Sc(OTf)₃Activation of acylating agent, milder conditions.
Organocatalyst DMAP, N-Heterocyclic CarbenesMetal-free, high selectivity.
Heterogeneous Acidic Resins, ZeolitesEase of separation, reusability.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. This involves a holistic approach that considers all aspects of the synthesis, from the choice of starting materials to the final purification of the product.

Solvent Selection and Minimization

Solvents are a major contributor to the environmental impact of chemical processes. Therefore, careful solvent selection and minimization are key tenets of green chemistry. The ideal solvent should be non-toxic, derived from renewable resources, biodegradable, and easily recyclable.

For the N-chloroacetylation of 2-(methylthio)-10H-phenothiazine, the reported use of ethyl acetate is a reasonable starting point, as it is a relatively benign solvent. However, a systematic evaluation of other green solvents could lead to a more sustainable process. Potential green solvents to investigate include:

Bio-based solvents: Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), could be explored as alternatives to traditional petroleum-based solvents.

Solvent-free conditions: In some cases, it may be possible to conduct the reaction without a solvent, particularly with the use of microwave irradiation. This would completely eliminate the environmental impact associated with solvent use and simplify the purification process.

Water: While the reactants may have limited solubility in water, the use of phase-transfer catalysts or co-solvents could enable the reaction to be performed in an aqueous medium, which is the most environmentally friendly solvent.

Atom Economy and Waste Reduction

Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. A high atom economy indicates that less waste is generated.

The N-chloroacetylation of 2-(methylthio)-10H-phenothiazine with chloroacetyl chloride and triethylamine can be represented by the following equation:

C₁₃H₁₁NS₂ + C₂H₂ClOCl + N(C₂H₅)₃ → C₁₅H₁₂ClNOS₂ + [HN(C₂H₅)₃]Cl

The atom economy for this reaction can be calculated as follows:

Molecular Weight of 2-(methylthio)-10H-phenothiazine (C₁₃H₁₁NS₂): 245.37 g/mol

Molecular Weight of Chloroacetyl chloride (C₂H₂ClOCl): 112.94 g/mol

Molecular Weight of Triethylamine (N(C₂H₅)₃): 101.19 g/mol

Molecular Weight of this compound (C₁₅H₁₂ClNOS₂): 321.85 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy (%) = (321.85 / (245.37 + 112.94 + 101.19)) x 100 = (321.85 / 459.5) x 100 ≈ 70.04%

This calculation indicates that approximately 30% of the mass of the reactants ends up as a by-product, in this case, triethylammonium (B8662869) chloride. To improve the atom economy and reduce waste, alternative synthetic strategies could be considered. For example, a catalytic approach that avoids the use of a stoichiometric base would significantly improve the atom economy.

Further waste reduction can be achieved through:

Recycling of solvents and catalysts: If a solvent is used, implementing a recovery and recycling program can significantly reduce waste. Similarly, heterogeneous catalysts can be recovered and reused multiple times.

Minimizing purification steps: Each purification step, such as chromatography or recrystallization, can lead to product loss and the generation of additional waste. Optimizing the reaction to produce a cleaner crude product can reduce the need for extensive purification.

Use of renewable feedstocks: While beyond the scope of this specific reaction, a broader green chemistry approach would involve sourcing the starting materials from renewable feedstocks.

By integrating these principles into the synthetic design, the production of this compound can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 10 Chloroacetyl 2 Methylthio 10h Phenothiazine

Reactivity of the Chloroacetyl Moiety

The chloroacetyl group, an α-halo ketone, is a well-established electrophilic functional group. The presence of the electron-withdrawing carbonyl group and the electronegative chlorine atom on the adjacent carbon makes the methylene (B1212753) carbon highly susceptible to nucleophilic attack. This reactivity is the basis for a variety of derivatization strategies.

Nucleophilic Substitution Reactions for Derivatization

The most prominent reaction of the chloroacetyl moiety is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. This reaction provides a straightforward method for introducing a wide range of functional groups at the 10-position of the phenothiazine (B1677639) ring system. nih.gov

A variety of nucleophiles have been successfully employed in these reactions, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. For instance, reactions with primary and secondary amines yield the corresponding N-substituted aminoacetylphenothiazines. Similarly, phenols and thiols can be used to synthesize O- and S-substituted derivatives, respectively. The general scheme for these reactions involves the attack of the nucleophile on the electrophilic carbon of the chloroacetyl group, followed by the expulsion of the chloride ion.

Studies have shown that 10-chloroacetylphenothiazine readily reacts with various amines and the salts of certain acids to yield a series of 10-substituted phenothiazine derivatives. nih.gov This highlights the utility of the chloroacetyl group as a versatile handle for chemical modification.

Table 1: Examples of Nucleophilic Substitution Reactions with 10-chloroacetyl-phenothiazine Derivatives

NucleophileReagent ExampleProduct TypeReference
Primary/Secondary AmineDiethylamineN,N-diethylaminoacetyl-phenothiazine nih.gov
PhenolSodium PhenoxidePhenoxyacetyl-phenothiazine nih.gov
ThiolSodium ThiophenoxidePhenylthioacetyl-phenothiazine nih.gov
ImidePhthalimidePhthalimidoacetyl-phenothiazine researchgate.net

Formation of Macrocycles or Polymers via Dimerization/Polymerization

The bifunctional nature of certain nucleophiles allows for the potential formation of macrocycles or polymers when reacted with 10-(chloroacetyl)-2-(methylthio)-10H-phenothiazine or related bis(chloroacetyl) precursors. For example, reaction with a diamine could lead to a dimerization product, forming a cyclic structure containing two phenothiazine units linked by aminoacetyl bridges. While direct examples of polymerization of this compound are not extensively documented, the synthesis of phenothiazine-containing polymers through other methods like oxidative polymerization and Suzuki coupling is well-established. nih.gov

Theoretically, polycondensation could be achieved by reacting a bis-chloroacetylated phenothiazine derivative with a suitable difunctional nucleophile, such as a diamine or a diol. This would result in a polymer chain with repeating phenothiazine units. The properties of such polymers would be influenced by the nature of the linking group and the substituents on the phenothiazine ring.

Cyclization Reactions and Ring Transformations

The reactive chloroacetyl group can also participate in intramolecular cyclization reactions, leading to the formation of new heterocyclic rings fused to the phenothiazine core. For such a reaction to occur, a nucleophilic center must be present elsewhere in the molecule, positioned to allow for a favorable ring-closing reaction.

An analogous process has been observed in the intramolecular cyclization of N-chloroacetylindole hydrazide, which upon treatment with a base, forms a 1,3,4-oxadiazin-5-one ring. asianpubs.org This suggests that if a suitable nucleophile were introduced into the this compound molecule, for instance, by derivatizing the methylthio group or another position on the phenothiazine ring, intramolecular cyclization could be a viable synthetic route to novel, more complex heterocyclic systems. researchgate.netresearchgate.net

Transformations of the Methylthio Group

The methylthio group (-SCH3) at the 2-position of the phenothiazine ring offers another site for chemical modification. This group can undergo oxidation to form sulfoxides and sulfones, or it can be alkylated to generate sulfonium (B1226848) salts. These transformations can significantly alter the electronic and steric properties of the molecule.

Controlled Oxidation to Sulfoxide (B87167) and Sulfone Analogues

The sulfur atom in the methylthio group is susceptible to oxidation, and by carefully selecting the oxidizing agent and reaction conditions, it is possible to control the oxidation state to yield either the corresponding sulfoxide or sulfone. nih.gov

The oxidation to the sulfoxide introduces a chiral center at the sulfur atom, which can have implications for the biological activity of the resulting molecule. Further oxidation of the sulfoxide leads to the formation of the sulfone, which is a common metabolite of many phenothiazine-based drugs. A variety of oxidizing agents can be employed for these transformations, including hydrogen peroxide, peroxy acids, and other specialized reagents.

The synthesis of 2-(methylsulfonyl)-10H-phenothiazine, the sulfone analogue of the parent 2-(methylthio)-10H-phenothiazine, has been reported, demonstrating the feasibility of this transformation. nih.gov The general reaction scheme involves the treatment of the methylthio-substituted phenothiazine with an appropriate oxidizing agent.

Table 2: Common Oxidizing Agents for Sulfide (B99878) to Sulfoxide/Sulfone Conversion

Oxidizing AgentTypical ProductComments
Hydrogen Peroxide (H₂O₂)Sulfoxide or SulfoneReaction conditions determine the final product.
m-Chloroperoxybenzoic acid (mCPBA)Sulfoxide or SulfoneA common and effective reagent for sulfide oxidation.
Sodium Periodate (NaIO₄)SulfoxideGenerally provides good selectivity for sulfoxide formation.
Potassium Permanganate (KMnO₄)SulfoneA strong oxidizing agent that typically leads to the sulfone.

Alkylation and Sulfonium Salt Formation

The sulfur atom of the methylthio group possesses a lone pair of electrons, making it nucleophilic and capable of reacting with electrophiles, such as alkyl halides. This reaction, known as S-alkylation, results in the formation of a sulfonium salt. nih.gov

Sulfonium salts are ionic compounds that can have interesting chemical and physical properties. The formation of a sulfonium salt from this compound would introduce a positive charge into the molecule, which could influence its solubility and biological interactions.

The synthesis of sulfonium salts derived from phenothiazine has been documented, indicating that this transformation is achievable within this class of compounds. The reaction typically involves treating the sulfide with an alkylating agent, such as an alkyl halide or a trialkyloxonium salt, in a suitable solvent.

Redox Chemistry of the Phenothiazine Core

The phenothiazine nucleus is renowned for its rich redox chemistry, primarily involving sequential electron-transfer processes centered on the nitrogen and sulfur heteroatoms, which results in a highly conjugated system.

Phenothiazine and its derivatives are readily oxidized in a one-electron process to form a stable radical cation. acs.orgresearchgate.net This oxidation can be achieved chemically or electrochemically. cdnsciencepub.com The resulting radical cation is characterized by a distinctive color, often pink or red, and a strong absorption band in the visible spectrum around 500-525 nm. researchgate.netmdpi.com

The reaction can be represented as: PTZ ⇌ PTZ•⁺ + e⁻

The stability of the phenothiazine radical cation (PTZ•⁺) is attributed to the extensive delocalization of the unpaired electron and the positive charge across the tricyclic aromatic system, including the nitrogen and sulfur atoms. This stability allows for its characterization by techniques such as electron paramagnetic resonance (EPR) spectroscopy and UV-Vis spectroscopy. mdpi.com The oxidation is a reversible process, a key feature exploited in many of its applications. acs.org

Following the initial one-electron oxidation, many phenothiazine derivatives can undergo a second one-electron oxidation to form a dication (PTZ²⁺). uky.educhemrxiv.org

PTZ•⁺ ⇌ PTZ²⁺ + e⁻

However, this second oxidation step is often less reversible than the first. uky.edu The resulting dication is typically a highly reactive species and can be unstable, prone to decomposition or follow-up chemical reactions, such as hydrolysis to form the corresponding sulfoxide. researchgate.netmdpi.com

The reversibility and stability of the dication are highly dependent on the substituents attached to the phenothiazine core. acs.orguky.edu Strategic placement of electron-donating groups can significantly stabilize the dicationic state, rendering the second oxidation process more reversible. acs.orguky.edu For instance, the introduction of methoxy (B1213986) groups at positions para to the nitrogen atom (positions 3 and 7) has been shown to dramatically improve the stability of the doubly oxidized state. uky.edu This stabilization is attributed to the enhanced charge delocalization afforded by the electron-donating substituents.

The redox potentials of the phenothiazine core can be precisely tuned by altering the substituents on the aromatic rings and the nitrogen atom. chemrxiv.org This structure-property relationship is a cornerstone of designing phenothiazine derivatives for specific applications.

Electronic Effects: The introduction of electron-donating groups (e.g., alkoxy, amino) lowers the oxidation potential, making the compound easier to oxidize. uky.edu Conversely, electron-withdrawing groups (e.g., halogens, nitro groups) increase the oxidation potential, making oxidation more difficult. This is because electron-donating groups stabilize the resulting radical cation and dication, while electron-withdrawing groups destabilize them. For example, introducing dimethoxy groups to an N-styrylphenothiazine polymer lowers the first and second half-wave potentials by 0.15 V and 0.24 V, respectively, compared to the unsubstituted polymer. acs.orgchemrxiv.org

Steric Effects: Beyond simple electronic effects, steric hindrance can also play a crucial role. Bulky substituents, particularly those near the nitrogen atom, can influence the geometry of the molecule in its neutral and oxidized states. The phenothiazine molecule is bent in its neutral state and flattens upon oxidation. Bulky groups can hinder this planarization, thus increasing the energy required for oxidation and raising the oxidation potential.

The predictable influence of these substituents allows for the rational design of phenothiazine-based molecules with tailored electrochemical properties.

Phenothiazine DerivativeSubstituent(s)Effect on Redox Potential (Compared to Parent Compound)Reference
N-ethyl-3,7-dimethoxyphenothiazine (DMeOEPT)N-ethyl, 3,7-dimethoxyLowers oxidation potential uky.edu
Poly(N-styryl-3,7-dimethoxyphenothiazine) (X-PSDMPT)N-styryl (polymer), 3,7-dimethoxyLowers E₁/₂ by ~0.15 V (1st ox.) and ~0.24 V (2nd ox.) acs.org
N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine (B(MEEO)EPT)N-ethyl, 3,7-bis(MEEO)Lowers oxidation potential by ~0.2 V uky.edu
Chlorpromazine2-chloro, 10-(3-(dimethylamino)propyl)Increases oxidation potential (due to Cl) mdpi.com

Investigations of Reaction Kinetics and Thermodynamics

The determination of a rate law for a specific reaction provides a mathematical expression that describes how the reaction rate depends on the concentration of each reactant. For the oxidation of phenothiazines, kinetic studies have been performed to elucidate the reaction mechanisms.

The oxidation of unsubstituted phenothiazine by oxidants like ammonium (B1175870) vanadate (B1173111) and potassium dichromate in an acidic medium has been shown to be first-order with respect to the phenothiazine substrate and first-order with respect to the oxidant. cdnsciencepub.com

Rate = k[Phenothiazine]¹[Oxidant]¹

Kinetic studies on the oxidation of dopamine (B1211576) by various dialkylaminoalkylphenothiazine cation radicals have also been conducted, showing that the reaction rates are influenced by the structure of the side chain and the pH of the medium. nih.gov Furthermore, studies on the antioxidant properties of phenothiazine derivatives have determined the rate constants for the chain-breaking reaction with peroxyl radicals. physchemres.org

Kinetic Data for Phenothiazine Oxidation Reactions
Phenothiazine DerivativeReactantReaction TypeKey Kinetic FindingReference
PhenothiazineAmmonium VanadateChemical OxidationFirst-order in both phenothiazine and oxidant cdnsciencepub.com
PhenothiazinePotassium DichromateChemical OxidationFirst-order in both phenothiazine and oxidant cdnsciencepub.com
PhenothiazineOxygen (acidic medium)Degradation/OxidationRate is pH independent up to pH 7.0 nih.gov
Chlorpromazine Cation RadicalDopamineRedox ReactionRate is pH-dependent and becomes very fast at physiological pH nih.gov

Activation Energy and Transition State Analysis of this compound

Detailed kinetic and mechanistic studies providing specific activation energy (Ea) values and a definitive analysis of the transition state for the chloroacetylation of 2-(methylthio)-10H-phenothiazine to form this compound are not extensively available in peer-reviewed literature. However, a theoretical examination based on established principles of electrophilic substitution at nitrogen in heterocyclic amines allows for a comprehensive analysis of the expected energetic barriers and the geometry of the transition state.

The reaction proceeds via the nucleophilic attack of the nitrogen atom of the phenothiazine ring on the electrophilic carbonyl carbon of chloroacetyl chloride. This process is typical for the N-acylation of secondary amines and related heterocyclic systems. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to model such reaction pathways, calculate the activation energies, and elucidate the structure of the transition state.

Theoretical Framework for Activation Energy

The activation energy for the N-chloroacetylation of 2-(methylthio)-10H-phenothiazine can be conceptualized as the energy barrier that must be overcome for the reactants to transform into the transition state. This energy is influenced by several factors including the nucleophilicity of the phenothiazine nitrogen, the electrophilicity of the chloroacetyl chloride, and the stability of the transition state.

In the absence of specific experimental data for this compound, analogous reactions involving the acylation of similar heterocyclic amines can provide insight. For instance, computational studies on the acylation of various amines have been performed, though direct comparisons are limited due to the unique electronic and steric environment of the phenothiazine core.

Transition State Geometry and Analysis

The transition state of the N-chloroacetylation reaction is a transient molecular entity where the bonds are in the process of breaking and forming. For the reaction between 2-(methylthio)-10H-phenothiazine and chloroacetyl chloride, the transition state is expected to have a tetrahedral geometry around the carbonyl carbon of the chloroacetyl group.

Key structural features of the proposed transition state would include:

An elongated C-Cl bond in the chloroacetyl moiety as it begins to cleave.

A newly forming N-C bond between the phenothiazine nitrogen and the carbonyl carbon.

A partial negative charge on the carbonyl oxygen and a partial positive charge on the nitrogen atom.

Advanced Spectroscopic and Structural Characterization for Deeper Molecular Insight

Electronic Absorption and Emission Spectroscopy for Elucidation of Molecular Orbitals and Transitions

The photophysical behavior of 10-(chloroacetyl)-2-(methylthio)-10H-phenothiazine is governed by the nature of its electronic transitions. UV-Visible and fluorescence spectroscopy are indispensable tools for investigating these phenomena, providing insights into the molecular orbitals involved and the fate of the excited states.

The UV-Visible absorption spectrum of phenothiazine (B1677639) derivatives is characterized by distinct absorption bands arising from π → π* and n → π* transitions. The core phenothiazine structure typically displays two primary absorption bands in the UV region. The shorter wavelength band is generally attributed to a π → π* transition, while the band at longer wavelengths is often associated with an n → π* transition, involving the lone pair electrons on the sulfur and nitrogen atoms. researchgate.net

In this compound, the electronic landscape is further modulated by the substituents. The N-chloroacetyl group, being electron-withdrawing, and the 2-methylthio group, an electron-donating substituent, are expected to influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can lead to intramolecular charge transfer (ICT) states, where electronic excitation promotes the movement of electron density from the electron-rich phenothiazine ring and methylthio group to the electron-deficient acetyl moiety.

Table 1: Expected UV-Visible Absorption Characteristics of this compound

Transition TypeExpected Wavelength Range (nm)Associated Molecular Orbitals
π → π~230-260Transition from bonding π orbitals to antibonding π orbitals of the aromatic system.
n → π~280-320Transition of a non-bonding electron (from S or N) to an antibonding π orbital.
Intramolecular Charge Transfer (ICT)May appear as a shoulder or a broad band at longer wavelengthsTransition from HOMO (localized on the phenothiazine and methylthio moieties) to LUMO (influenced by the chloroacetyl group).

Note: The values in this table are estimations based on the general behavior of phenothiazine derivatives and are not specific experimental data for this compound.

Fluorescence spectroscopy provides valuable information about the de-excitation pathways of the excited electronic states. The fluorescence quantum yield (Φf) and the Stokes shift are key parameters that characterize the emission properties of a molecule.

The fluorescence of the parent phenothiazine is generally weak. nih.gov However, substitution on the phenothiazine ring can significantly alter the fluorescence properties. Electron-withdrawing groups have been shown to enhance emission in some phenothiazine derivatives. nih.gov The non-planar, butterfly-like structure of the phenothiazine core plays a crucial role in its photophysical properties, influencing intersystem crossing and non-radiative decay pathways. rsc.orgrsc.org

The fluorescence quantum yield (Φf) , which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. For many phenothiazine derivatives, the quantum yield is sensitive to the solvent and the nature of the substituents. researchgate.netnih.gov While the specific quantum yield for this compound is not documented in the provided search results, it is known that the introduction of electron-withdrawing groups can, in some cases, enhance the quantum yield. nih.gov

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is often indicative of a significant change in geometry between the ground and excited states. nih.govnih.gov Phenothiazine derivatives can exhibit substantial Stokes shifts, which is advantageous in applications like fluorescent probes as it minimizes self-absorption. nih.govnih.gov The large Stokes shift in some phenothiazines is attributed to geometric relaxation in the excited state. nih.gov

Table 2: Anticipated Fluorescence Properties of this compound

PropertyDefinitionExpected Characteristics
Emission Wavelength (λem)Wavelength of maximum fluorescence intensity.Expected in the blue to green region of the spectrum, influenced by solvent polarity.
Quantum Yield (Φf)Ratio of emitted photons to absorbed photons.Likely to be low to moderate, but potentially enhanced by the chloroacetyl group compared to unsubstituted phenothiazine.
Stokes Shift (Δλ)Difference between absorption and emission maxima (λem - λabs).A significant Stokes shift is anticipated due to potential geometric reorganization in the excited state.

Note: The characteristics in this table are predictive and based on the general photophysical properties of substituted phenothiazines.

Vibrational Spectroscopy (Infrared and Raman) for Analysis of Functional Group Modes and Molecular Conformation

Infrared (IR) spectroscopy is particularly sensitive to polar functional groups. For the target molecule, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the chloroacetyl group is expected. In N-acylated phenothiazines, this band typically appears in the region of 1650-1700 cm⁻¹. nih.gov Other characteristic bands would include C-H stretching vibrations of the aromatic rings and the methyl and methylene (B1212753) groups, C-N stretching, C-S stretching of the phenothiazine ring and the methylthio group, and C-Cl stretching. The out-of-plane bending vibrations of the aromatic C-H bonds can also provide information about the substitution pattern of the benzene (B151609) rings.

Raman spectroscopy , being more sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The aromatic ring breathing modes and the C-S-C symmetric stretching vibration of the phenothiazine core are often prominent in the Raman spectrum. researchgate.net

While a complete experimental vibrational analysis for this compound is not available, the table below summarizes the expected characteristic vibrational modes based on known data for phenothiazine and its derivatives. nih.govresearchgate.net

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Functional Group/Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique (IR/Raman)
Aromatic C-H Stretch3000-3100IR, Raman
Aliphatic C-H Stretch (CH₂Cl, SCH₃)2850-3000IR, Raman
Carbonyl (C=O) Stretch1680-1700IR (strong)
Aromatic C=C Ring Stretch1450-1600IR, Raman
C-N Stretch1200-1350IR
C-S-C Symmetric Stretch (ring)~1080Raman (strong)
C-Cl Stretch600-800IR

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the complete assignment of all proton and carbon signals and provides insights into the connectivity and spatial relationships of atoms within the molecule.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. For this compound, the aromatic region of the ¹H NMR spectrum is expected to be complex due to the unsymmetrical substitution pattern of the phenothiazine core. The protons on the substituted ring will exhibit distinct chemical shifts and coupling patterns compared to those on the unsubstituted ring. The singlet for the methyl protons of the methylthio group and the singlet for the methylene protons of the chloroacetyl group would be readily identifiable in the aliphatic region of the spectrum.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum would show distinct signals for each of the carbon atoms in the phenothiazine rings, the methylthio group, and the chloroacetyl group. The chemical shift of the carbonyl carbon would be in the characteristic downfield region for amides (around 165 ppm). The presence of the electron-donating methylthio group and the electron-withdrawing chloroacetyl group will influence the chemical shifts of the aromatic carbons.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the nitrogen atom. researchgate.net For this compound, a single ¹⁵N resonance would be expected. The chemical shift would be influenced by the hybridization and the electron-withdrawing nature of the attached acetyl group.

Table 4: Anticipated ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupAnticipated Chemical Shift (δ, ppm)
¹HAromatic protons6.8 - 7.8
¹H-CH₂Cl~4.5
¹H-SCH₃~2.5
¹³CAromatic carbons115 - 145
¹³CC=O~165
¹³C-CH₂Cl~42
¹³C-SCH₃~15

Note: These are estimated chemical shift ranges based on general values for similar functional groups and phenothiazine derivatives. Specific values can vary depending on the solvent and other experimental conditions.

Two-dimensional NMR experiments are essential for the definitive assignment of the complex ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It would be instrumental in establishing the connectivity of the protons within each of the aromatic rings and confirming the coupling patterns.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the directly attached carbon atoms (¹H-¹³C one-bond correlations). HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). HMBC is crucial for establishing the connectivity across quaternary carbons and between different functional groups. For instance, it could show correlations from the methylene protons of the chloroacetyl group to the carbonyl carbon and to the carbons of the phenothiazine ring attached to the nitrogen, confirming the N-acylation.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. NOESY can provide insights into the three-dimensional structure and conformation of the molecule in solution. For example, it could show correlations between the protons of the N-acetyl group and the protons on the aromatic rings, helping to define the orientation of the substituent.

Through the systematic application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of the structure of this compound can be achieved. semanticscholar.org

High-Resolution Mass Spectrometry for Precise Isotopic Abundance Analysis and Fragmentation Mechanism Elucidation

High-resolution mass spectrometry (HRMS) offers an unparalleled level of precision in determining the elemental composition and fragmentation pathways of organic molecules. For this compound, this technique is crucial for confirming its molecular formula (C₁₅H₁₂ClNOS₂) and for understanding its behavior upon ionization.

The presence of chlorine and sulfur atoms in the molecule results in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), while sulfur has three, ³²S (95.02%), ³³S (0.75%), and ³⁴S (4.21%). High-resolution mass spectrometry can resolve these isotopic contributions, leading to a distinctive cluster of peaks for the molecular ion (M⁺˙). The relative intensities of these peaks provide a high-fidelity confirmation of the elemental composition.

While specific experimental HRMS data for this compound is not widely published, the fragmentation mechanism under electron ionization (EI) can be predicted based on the known behavior of phenothiazine derivatives and compounds containing a chloroacetyl group. The fragmentation process is a cascade of reactions that provides a "fingerprint" of the molecule's structure.

The primary fragmentation pathways for this compound would likely involve:

α-Cleavage of the chloroacetyl group: The bond between the carbonyl carbon and the phenothiazine nitrogen is a likely point of initial cleavage. This can lead to the loss of the chloroacetyl radical (•COCH₂Cl) or the formation of a stable acylium ion.

Loss of the chloromethyl radical: Cleavage of the C-C bond in the chloroacetyl moiety can result in the loss of a •CH₂Cl radical, leading to a fragment ion corresponding to the N-acylated phenothiazine.

Fission of the phenothiazine ring: The tricyclic phenothiazine core can undergo characteristic fragmentation, often involving the loss of the sulfur atom or cleavage of the thiazine (B8601807) ring.

Loss of the methylthio group: The methylthio substituent on the phenothiazine ring can be cleaved, either as a methyl radical (•CH₃) or as a thiomethyl radical (•SCH₃).

The elucidation of these fragmentation pathways is instrumental in the structural confirmation of the molecule and in the identification of related compounds in complex mixtures.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Proposed Fragment StructureFragmentation Pathway
321/323[C₁₅H₁₂ClNOS₂]⁺˙ (Molecular Ion)Ionization
244[C₁₃H₁₀NS₂]⁺Loss of •COCH₂Cl
276/278[C₁₄H₁₁NOS₂]⁺Loss of •Cl
229[C₁₂H₇NS₂]⁺Loss of •CH₃ from [C₁₃H₁₀NS₂]⁺

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography has provided a definitive three-dimensional structure of this compound, offering a granular view of its molecular conformation and the intricate network of intermolecular forces that govern its crystal packing. mdpi.com

The crystallographic data reveals that the compound crystallizes in the triclinic space group P-1. mdpi.com The unit cell parameters are a = 9.8991(3) Å, b = 12.0627(5) Å, c = 13.0691(4) Å, with angles α = 81.548(3)°, β = 72.306(3)°, and γ = 82.987(3)°. mdpi.com

Table 2: Crystallographic Data for this compound

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.8991(3)
b (Å)12.0627(5)
c (Å)13.0691(4)
α (°)81.548(3)
β (°)72.306(3)
γ (°)82.987(3)
Volume (ų)1465.65(8)
Z4

Conformation Analysis of the Phenothiazine Ring System

The phenothiazine ring system is not planar but adopts a characteristic folded or "butterfly" conformation along the N-S axis. chemguide.co.uk This folding is a key structural feature of phenothiazine and its derivatives and is influenced by the nature of the substituent at the nitrogen atom (the 10-position). The dihedral angle between the two benzene rings of the phenothiazine core is a critical parameter in describing this conformation.

Analysis of Intermolecular Packing and Crystal Engineering

The arrangement of molecules in the crystal lattice, known as intermolecular packing, is governed by a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. Understanding these interactions is fundamental to the field of crystal engineering, which seeks to design and synthesize crystalline materials with desired properties.

In the crystal structure of this compound, the intermolecular packing is likely dominated by a combination of weak C-H···O and C-H···S hydrogen bonds, as well as π-π stacking interactions between the aromatic phenothiazine rings of adjacent molecules. The presence of the chloroacetyl and methylthio groups introduces additional possibilities for intermolecular contacts. The chlorine atom can participate in halogen bonding, a directional interaction that can play a significant role in crystal packing.

Theoretical and Computational Chemistry Studies of 10 Chloroacetyl 2 Methylthio 10h Phenothiazine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its chemical properties and reactivity. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and the energies and shapes of molecular orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

For phenothiazine (B1677639) derivatives, the HOMO is typically distributed over the electron-rich tricyclic phenothiazine core, particularly involving the sulfur and nitrogen atoms. The LUMO is often located on the substituent attached to the nitrogen atom or other electron-withdrawing parts of the molecule. In the case of 10-(chloroacetyl)-2-(methylthio)-10H-phenothiazine, the electron-donating methylthio group at the 2-position would influence the energy and distribution of the HOMO, while the electron-withdrawing chloroacetyl group at the 10-position would significantly impact the LUMO.

Studies on similar molecules, such as 10-Acetyl-10H-phenothiazine 5-oxide, have used Density Functional Theory (DFT) to calculate these energies. While the exact values for this compound would require a specific calculation, the data from analogous compounds provide a valuable reference.

Table 1: Representative Frontier Orbital Energies for a Phenothiazine Analog Data based on calculations for 10-Acetyl-10H-phenothiazine 5-oxide.

Parameter Energy (eV)
HOMO Energy -6.15
LUMO Energy -1.45
Energy Gap (ΔE) 4.70

(Source: Adapted from theoretical studies on analogous phenothiazine derivatives) researchgate.net

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. researchgate.net This theory is based on the principle that the most significant interactions occur between these specific orbitals, governing the formation of new chemical bonds.

The energy separation and the spatial overlap between the HOMO and LUMO of interacting molecules determine the feasibility and rate of a reaction. A smaller energy gap between the HOMO of a nucleophile and the LUMO of an electrophile facilitates electron transfer and bond formation.

For this compound, FMO theory can predict its reactivity:

Nucleophilic Character : The HOMO, localized on the electron-rich phenothiazine ring system, indicates that the molecule can act as a nucleophile, donating electrons in reactions such as electrophilic aromatic substitution.

Electrophilic Character : The LUMO, likely centered on the chloroacetyl group, particularly the carbonyl carbon and the carbon bearing the chlorine atom, represents sites susceptible to nucleophilic attack. This makes the chloroacetyl moiety a reactive electrophilic center.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a highly effective computational method for predicting the three-dimensional structure of molecules (geometry optimization) and their spectroscopic properties. mdpi.comresearchgate.net DFT calculations on phenothiazine derivatives have shown excellent agreement with experimental data, confirming the characteristic non-planar "butterfly" structure of the phenothiazine core. nih.gov

For this compound, DFT would be used to determine the precise bond lengths, bond angles, and the dihedral angle of the butterfly fold, as well as the orientation of the chloroacetyl and methylthio substituents.

Prediction of UV-Vis Absorption and Emission Spectra via TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectra. nih.gov The calculations identify the electronic transitions between molecular orbitals, their corresponding energies (wavelengths), and their intensities (oscillator strengths). researchgate.net

Phenothiazines typically exhibit strong absorption bands in the UV region corresponding to π-π* transitions within the aromatic system. nih.gov The substituents play a crucial role in modulating these properties. For this compound:

The methylthio group (an auxochrome) at the 2-position is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted phenothiazine.

The N-chloroacetyl group acts as an electron-withdrawing group, which can introduce intramolecular charge transfer (ICT) character to certain electronic transitions, potentially leading to new absorption bands.

TD-DFT calculations on analogous N-acylphenothiazines have successfully predicted their absorption maxima. A similar approach for the title compound would yield a theoretical spectrum that could be compared with experimental data.

Table 2: Representative Calculated UV-Vis Transitions for a Phenothiazine Analog Data based on TD-DFT calculations for 10-Acetyl-10H-phenothiazine 5-oxide in the gas phase.

Calculated Wavelength (nm) Oscillator Strength (f) Major Transition
278 0.0549 HOMO → LUMO
252 0.0537 HOMO-1 → LUMO
244 0.0283 HOMO → LUMO+1
221 0.0152 HOMO-2 → LUMO

(Source: Adapted from theoretical studies on analogous phenothiazine derivatives) researchgate.net

Calculation of NMR Chemical Shifts and Vibrational Frequencies

DFT calculations are also widely used to predict NMR chemical shifts (¹H and ¹³C) and vibrational (infrared) frequencies.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and confirming molecular structures. Calculations for the phenothiazine core and its substituents would help in the unambiguous assignment of each proton and carbon signal. researchgate.net

Vibrational Frequencies : DFT can compute the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net The calculated frequencies are often systematically scaled to correct for anharmonicity and basis set limitations, leading to excellent agreement with experimental spectra. This analysis allows for the assignment of specific vibrational modes, such as the C=O stretch of the chloroacetyl group, C-S stretches of the methylthio group and the phenothiazine ring, and various C-H bending and stretching modes. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

While quantum mechanics focuses on the static electronic properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations could be employed to:

Explore the Conformational Landscape : The phenothiazine ring is known for its "butterfly" flapping motion. MD simulations can map the energy landscape of this motion and investigate how the bulky N-chloroacetyl substituent influences its flexibility. Furthermore, the rotation around the N-C and C-C single bonds of the chloroacetyl group can be studied to identify the most stable conformers.

Analyze Solvent Effects : By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how solvent molecules arrange around the solute and how this solvation shell affects the molecule's conformation and dynamics. This is particularly important for understanding the behavior of the molecule in a biological or reaction medium. mdpi.com

Reaction Pathway Elucidation and Transition State Analysis using Computational Methods

The study of chemical reactions using computational methods involves mapping the potential energy surface (PES) to identify the most favorable reaction pathways. This process includes locating stable molecules (reactants, products, and intermediates) as minima on the PES and identifying transition states as first-order saddle points that connect these minima.

For N-acylation reactions of phenothiazines, such as the synthesis of this compound, computational methods like Density Functional Theory (DFT) are employed to model the reaction progress. researchgate.net These calculations can provide a theoretical rationale for the observed chemoselectivity and regioselectivity. The reaction mechanism can be elucidated by calculating the energies of reactants, intermediates, transition states, and products.

Transition State Theory is a fundamental concept in these studies. Automated algorithms have been developed to facilitate the high-throughput calculation of reaction rates by automatically locating transition state geometries. nih.govcompchemhighlights.org These methods, while not yet specifically applied to this compound in published literature, represent the state-of-the-art in computational reaction analysis.

A key aspect of N-acylphenothiazines that lends itself to computational study is the phenomenon of atropisomerism . Due to hindered rotation around the N-CO single bond, these molecules can exist as stable, separable enantiomers (conformational isomers). researchgate.netconicet.gov.ar Computational studies can model this rotational process, identifying the transition state for interconversion between the enantiomers and calculating the energy barrier to rotation. This analysis is crucial for understanding the stereochemical properties of these compounds. The study of these equilibria and the energy barriers for interconversion is a specific application of transition state analysis. researchgate.netconicet.gov.ar

While detailed reaction pathway and transition state analysis for this compound are not extensively available in the current body of scientific literature, the methodologies described provide a framework for how such investigations would be conducted.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis for Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSRR) and its counterpart for biological interactions, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity. These models are typically expressed as mathematical equations that relate molecular descriptors to the property of interest.

For N-haloacetyl phenothiazine derivatives, a family to which this compound belongs, QSAR studies have been successfully applied to understand their antifungal activity. researchgate.net In one such study, a series of N-acetyl phenothiazines were synthesized and their antifungal properties were evaluated. The researchers then established a relationship between the molecular structure and the observed antifungal activity using QSAR models. researchgate.net

The most promising compounds in this study were those containing a chlorine or bromine atom on the N-acetyl group, highlighting the importance of this structural feature for the observed biological effect. researchgate.net The QSAR models developed in the study utilized various molecular descriptors to quantify aspects of the molecular structure, such as electronic properties, steric effects, and hydrophobicity.

Below is a table of some of the molecular descriptors that were found to be significant in the QSAR models for the antifungal activity of N-acetyl phenothiazine derivatives.

Descriptor CategorySpecific Descriptor ExampleRelevance to Activity
Electronic Dipole MomentInfluences interactions with polar environments and receptor sites.
Topological Wiener IndexRelates to molecular branching and size.
Quantum Chemical HOMO/LUMO EnergiesIndicates the molecule's ability to donate or accept electrons.
Steric Molar RefractivityReflects the volume occupied by the molecule and its polarizability.

These descriptors, when combined in a mathematical model, can predict the antifungal activity of new, unsynthesized phenothiazine derivatives. This predictive capability is a powerful tool in the design of new compounds with enhanced desired properties. While this example focuses on a biological activity (QSAR), the same principles apply to the study of chemical reactivity (QSRR), where the models would predict reaction rates or equilibrium constants.

Applications in Advanced Materials and Chemical Technologies Non Biological Contexts

Role as a Synthetic Precursor for Novel Functional Chemical Entities

The primary utility of 10-(chloroacetyl)-2-(methylthio)-10H-phenothiazine in materials science stems from its function as a synthetic intermediate. The chloroacetyl group at the N-10 position is a key reactive site, allowing the molecule to be covalently integrated into larger, more complex structures.

The chloroacetyl moiety serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity allows the 2-(methylthio)-phenothiazine core to be attached to a wide array of molecules, including other aromatic systems, heterocyclic compounds, or functional linkers. This process is fundamental to creating sophisticated donor-acceptor molecules or other functional organic compounds where the specific electronic properties of the substituted phenothiazine (B1677639) unit are desired. For instance, similar N-acylphenothiazines are used to synthesize complex heterocyclic systems by reacting the chloroacetyl group with amines, thiols, or other nucleophiles.

The reactive nature of the chloroacetyl group makes this compound an ideal starting material for the synthesis of polymerizable monomers. Through chemical modification, the chloroacetyl group can be converted into a vinyl, acrylate, methacrylate (B99206), or other polymerizable group. This transforms the molecule into a monomer that carries the specific electronic and optical properties of the 2-(methylthio)-phenothiazine unit. Such monomers can then be polymerized to create functional polymers for various advanced applications.

Integration into Functional Polymers and Copolymers for Electronic Applications

Phenothiazine and its derivatives are well-regarded for their excellent electronic properties, particularly their electron-rich nature and stable redox chemistry. rsc.orgresearchgate.net By incorporating this compound into polymeric structures, these properties can be harnessed in solid-state materials designed for electronic devices.

The phenothiazine core is a p-type redox-active group, meaning it can undergo stable and reversible oxidation processes. researchgate.net This makes it an excellent candidate for use as a cathode material in organic batteries. Polymers containing phenothiazine units are particularly advantageous because their macromolecular structure prevents them from dissolving in the battery's liquid electrolyte, a common failure point for small-molecule organic redox materials. researchgate.net

The this compound molecule is tailored for this application. The phenothiazine core provides the necessary redox activity, typically exhibiting two successive one-electron oxidations to a radical cation (PTZ•+) and a dication (PTZ2+). researchgate.net The methylthio group at the 2-position acts as an electron-donating substituent, which can modulate the redox potential of these oxidation processes. nih.gov The chloroacetyl group is the critical linkage point for polymerization, allowing the redox-active unit to be integrated into a stable polymer backbone, thereby ensuring its insolubility and enhancing the cycling stability of the battery electrode.

Table 1: Electrochemical Properties of Representative Phenothiazine-Based Polymers

Polymer System Redox Potential (vs. Li/Li+) Specific Capacity (Theoretical) Key Feature
Poly(N-vinylphenothiazine) ~3.6 V ~130 mAh/g High cycling stability
Poly(10-(4-vinylbenzyl)-10H-phenothiazine) ~3.7 V ~77 Ah/kg (cathode material) Spacer group enhances radical cation stability
Donor-Substituted Phenothiazine Polymers 3.38 V and 3.96 V N/A Methoxy (B1213986) groups enable reversible two-electron oxidation

Data is illustrative of the phenothiazine class of polymers and indicates the expected performance characteristics for polymers derived from this compound.

The electron-rich nature of the phenothiazine ring system makes it an effective hole transport material (HTM). unito.it In devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), HTMs facilitate the movement of positive charge carriers (holes). Polymers incorporating phenothiazine derivatives are sought after for these applications due to their ability to form uniform, stable thin films through solution processing, which is crucial for manufacturing large-area devices. rsc.org

Here again, the structure of this compound is highly relevant. The 2-(methylthio)-phenothiazine core functions as the hole-transporting moiety. The chloroacetyl group enables its incorporation into a polymer backbone, leading to materials with good film-forming properties and high thermal stability. unito.it The resulting polymers can serve as the active layer in OFETs or the hole-transporting layer in OLEDs, contributing to efficient device operation. rsc.orgresearchgate.net

Development as a Chromophore or Fluorophore in Optical Materials

The extended π-conjugated system of the tricyclic phenothiazine core makes it a potent chromophore, meaning it can absorb light in the ultraviolet and visible regions of the spectrum. rsc.org Many phenothiazine derivatives are also fluorescent, emitting light after being excited by absorption. These optical properties are highly tunable through chemical modification. nih.gov

The compound this compound can be viewed as a functional optical unit.

Chromophore: The 2-(methylthio)-phenothiazine core possesses inherent light-absorbing properties. The methylthio substituent influences the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby shifting the absorption wavelengths compared to unsubstituted phenothiazine.

Fluorophore: Phenothiazine derivatives often exhibit fluorescence. rsc.org The emission properties, such as wavelength and quantum yield, are also sensitive to substitution on the aromatic rings. The presence of the sulfur atom in the methylthio group can influence excited-state dynamics, potentially favoring phosphorescence in some cases. nih.gov

The chloroacetyl group provides a means to covalently attach this tailored chromophore/fluorophore to other molecules, polymers, or surfaces. This is essential for creating materials where precise control over optical properties is needed, such as in fluorescent sensors, organic dyes for solar cells, or light-emitting components in optoelectronic devices. rsc.orgrsc.org

Solvatochromic Behavior and Environmental Sensing (non-biological)

Solvatochromism, the change in a substance's color in response to the polarity of its solvent, is a key feature of many phenothiazine derivatives. This property arises from changes in the electronic charge distribution upon excitation, making these molecules sensitive to their local environment.

The photophysical properties of 2-substituted, 10-alkylated phenothiazines are highly dependent on the solvent. nih.gov The absorption and emission spectra of these compounds can shift significantly with changes in solvent polarity, indicating a change in the energy difference between the ground and excited states. researcher.life This behavior is often linked to an intramolecular charge transfer (ICT) from the electron-donating phenothiazine core to an electron-accepting group. researcher.lifesci-hub.se

For instance, studies on A–π–D–π–A (Acceptor-pi bridge-Donor-pi bridge-Acceptor) phenothiazine derivatives show that their electronic spectra display absorption bands related to ICT. researcher.lifesci-hub.se The emission spectra of these compounds are strongly dependent on the solvent's polarity in terms of both wavelength and intensity. researcher.life A key indicator of this solvatochromic effect is the Stokes' shift, which is the difference between the maximum wavelengths of emission and absorption. This shift tends to increase with solvent polarity. researcher.life In one study of a specific phenothiazine derivative, the Stokes' shift increased to as high as 4105 cm⁻¹ in the highly polar solvent dimethylformamide. researcher.life This sensitivity to the surrounding medium makes these compounds promising candidates for use as probes in non-biological environmental sensing to determine the polarity of various materials.

Table 1: Example of Solvatochromic Effect on a Phenothiazine Derivative Data is illustrative of the behavior of phenothiazine derivatives.

Solvent Absorption λmax (nm) Emission λmax (nm) Stokes' Shift (cm⁻¹)
Toluene 420 480 3200
Chloroform 425 535 5000
Acetonitrile 430 560 5800
Dimethylformamide 435 580 6200

Photogenerated Radical Species and Photophysical Mechanisms

Upon absorption of ultraviolet or visible light, phenothiazine derivatives can undergo photoionization to form a variety of free radicals, most notably a stable radical cation. nih.govnih.gov These reactive species are central to the photochemical mechanisms of this class of compounds. The process typically involves the excitation of the molecule to a singlet excited state, followed by intersystem crossing to a triplet state or direct formation of the radical cation. nih.gov

The photochemistry of N-acyl phenothiazines, such as this compound, is of particular interest. The N-acyl group can influence the photophysical pathways. nih.gov Upon irradiation, phenothiazines like chlorpromazine can yield a cation radical, a neutral promazinyl radical, and other species through homolytic cleavage. nih.govnih.gov The phenothiazine radical cation is remarkably stable and possesses distinct electronic absorption bands in the visible and near-infrared (NIR) regions. acs.orgresearchgate.net

Research has demonstrated that the 10-phenyl-10H-phenothiazine radical cation (PTZ⁺•) has multiple excited states that can be accessed with visible and NIR light. acs.org These excited radical cations can act as powerful "super-photooxidants," with excited-state potentials exceeding +2.1 V vs SCE, enabling them to drive high-energy oxidation reactions. acs.org This capability makes them valuable for applications in photoredox catalysis. researchgate.netacs.org The stability and unique spectral properties of these photogenerated radical cations are key to their utility in advanced chemical technologies. acs.orgnih.gov

Application as a Reagent in Analytical Chemistry

The ability of the phenothiazine structure to undergo facile oxidation and to coordinate with metal ions makes its derivatives valuable reagents in various analytical chemistry techniques.

Use in Metal Ion Determination

Phenothiazine derivatives (PDS) are effective reagents for the spectrophotometric determination of various metal ions. nih.govbenthamscience.com These compounds react readily with metal ions, typically in acidic or buffered solutions, to form distinctly colored species. nih.govbenthamscience.com The intensity of the color is proportional to the concentration of the metal ion, allowing for quantitative analysis using spectrophotometry.

The mechanism often involves the formation of a coordination complex or an ion-association complex that can be measured directly or after extraction into an organic solvent. nih.govbenthamscience.com Phenothiazine-based chemosensors have been developed for the selective detection of specific ions. For example, a phenothiazine-thiophene derivative was designed as a fluorescent probe that exhibits a distinct color change from yellow to reddish-brown and fluorescence quenching specifically in the presence of Cu²⁺ ions. nih.gov Various complexing agents based on the phenothiazine structure have been utilized for the determination of metals such as Osmium, Vanadium, and Iridium. benthamscience.comresearchgate.net This application is crucial for analyzing environmental and pharmaceutical samples. nih.gov

Redox Indicators in Titrimetric Analysis

N-substituted phenothiazines are widely proposed as excellent redox indicators in titrimetry. nih.govrsc.orgnih.gov Redox titrations are a fundamental type of quantitative analysis based on oxidation-reduction reactions. libretexts.org A good indicator must exhibit a sharp and reversible color change at the equivalence point of the titration. nih.govrsc.org

Several phenothiazine derivatives, including chlorpromazine hydrochloride and trifluoperazine dihydrochloride, have been successfully used as indicators in titrations with oxidizing agents like chloramine-T, chloramine-B, and N-bromosuccinimide. nih.govrsc.org They provide a distinct, reversible color change from colorless to pink or orange-red at the end point. rsc.org The transition potentials of these indicators can be tailored by altering the substituents on the phenothiazine ring, allowing them to be used for the analysis of various substances such as hydroquinone, ascorbic acid, and metol. nih.govrsc.org

Table 2: Examples of N-Substituted Phenothiazines as Redox Indicators This table lists compounds from the same class as this compound that are used as redox indicators.

Indicator Compound Oxidizing Titrant Analyte
Profenamine hydrochloride Chloramine-T / Chloramine-B Hydroquinone, Ascorbic Acid
Fluphenazine dihydrochloride Chloramine-T / Chloramine-B Hydroquinone, Metol
Trifluopromazine hydrochloride Chloramine-T / Chloramine-B Ascorbic Acid, Metol
Butaperazine dimaleate N-Bromosuccinimide Hydroquinone, Ascorbic Acid
Prochlorperazine maleate N-Bromosuccinimide Metol, Ascorbic Acid

Complexing Agents for Separation Technologies

The ability of the phenothiazine structure to coordinate with metal ions also extends to its use as a complexing agent in separation technologies. The nitrogen and sulfur atoms in the heterocyclic ring, as well as other functional groups, can act as donor atoms to form stable complexes with metal ions. upb.ronih.gov

Phenothiazine derivatives have been shown to form coordination complexes with transition metals such as Fe(III) and Cu(II). upb.ro The formation of these complexes can alter the solubility of the metal ion, allowing for its separation from a mixture. This principle is applied in extractive spectrophotometric methods, where an ion-association complex is formed and then extracted into an immiscible organic solvent for isolation and subsequent measurement. nih.govbenthamscience.com Furthermore, ligands based on phenothiazine have been investigated for their ability to remove heavy metal ions like zinc, lead, and copper from aqueous solutions, suggesting their potential application in environmental remediation and separation processes.

Future Research Directions and Unexplored Avenues

Exploration of Asymmetric Synthesis and Chiral Derivatives

The phenothiazine (B1677639) scaffold, due to its non-planar, butterfly-like conformation, possesses inherent chirality when appropriately substituted. The development of asymmetric synthetic routes to access enantiomerically pure derivatives of 10-(chloroacetyl)-2-(methylthio)-10H-phenothiazine represents a significant and valuable research direction.

Future investigations could focus on the use of chiral catalysts to introduce the chloroacetyl group enantioselectively onto the 2-(methylthio)-10H-phenothiazine core. This could involve screening a variety of chiral Lewis acids or organocatalysts to achieve high enantiomeric excess. The resulting chiral N-acylphenothiazines could exhibit unique pharmacological properties or serve as valuable chiral building blocks in the synthesis of more complex molecules. The synthesis of such chiral derivatives would open the door to studying their interactions with biological systems, where stereochemistry often plays a critical role.

Potential Chiral Catalyst ClassesTargeted Chiral MoietyPotential Analytical Techniques for Enantiomeric Excess Determination
Chiral Lewis Acids (e.g., based on Ti, B, or Cu)N-chloroacetyl groupChiral High-Performance Liquid Chromatography (HPLC)
Chiral Phase-Transfer CatalystsN-chloroacetyl groupNuclear Magnetic Resonance (NMR) with chiral solvating agents
Chiral N-Heterocyclic Carbenes (NHCs)N-chloroacetyl groupCircular Dichroism (CD) Spectroscopy
Organocatalysts (e.g., chiral amines or phosphoric acids)N-chloroacetyl groupGas Chromatography (GC) with chiral stationary phases

Investigation of High-Pressure Chemistry and Mechanochemical Transformations

Modern synthetic methodologies offer novel ways to influence reaction pathways and outcomes. High-pressure chemistry and mechanochemistry are two such areas that hold considerable promise for the synthesis and modification of this compound.

High-pressure chemistry could be employed to overcome steric hindrance and accelerate reactions that are sluggish under ambient conditions. For instance, the substitution of the chlorine atom in the chloroacetyl group with bulky nucleophiles might be facilitated at elevated pressures. Furthermore, high pressure can influence reaction selectivity, potentially leading to the formation of novel derivatives.

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a green and solvent-free alternative to traditional solution-phase synthesis asianpubs.org. The N-acylation of 2-(methylthio)-10H-phenothiazine with chloroacetyl chloride could be explored using ball milling techniques. This approach could lead to higher yields, reduced reaction times, and a more environmentally friendly synthetic process.

Integration with Flow Chemistry for Scalable Synthesis

For any compound with potential industrial applications, the development of a scalable and efficient synthesis is paramount. Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and continuous production.

A feasibility study on the continuous-flow synthesis of phenothiazine antipsychotics has demonstrated the potential of this technology for the production of related compounds researchgate.netresearchgate.net. A future research direction would be to develop a continuous-flow process for the synthesis of this compound. This would likely involve a multi-step sequence, starting from the synthesis of the phenothiazine core, followed by the introduction of the methylthio group, and finally the N-chloroacetylation. Such a process could enable the large-scale production of this compound for further investigation and potential commercialization.

Flow Chemistry StageKey Parameters to OptimizePotential Benefits
Synthesis of 2-(methylthio)-10H-phenothiazineTemperature, residence time, reagent stoichiometryImproved yield and purity, enhanced safety
N-chloroacetylationFlow rate, reactor design, temperaturePrecise control over reaction conditions, reduced by-product formation
Work-up and purificationIn-line extraction, crystallizationAutomation, reduced solvent consumption

Advanced Material Science Applications (e.g., self-healing polymers, smart materials)

The electron-rich nature and redox activity of the phenothiazine core make it an attractive building block for advanced functional materials rsc.orgresearchgate.netscispace.comnih.gov. Future research should explore the incorporation of this compound into polymers to create novel self-healing materials and smart materials.

The reactive chloroacetyl group can be used as a handle to graft the phenothiazine moiety onto polymer backbones. The resulting phenothiazine-functionalized polymers could exhibit stimuli-responsive properties. For example, the redox activity of the phenothiazine unit could be harnessed to create materials that change their color or conductivity in response to an electrical potential rsc.orgresearchgate.netmdpi.comrsc.orgresearchgate.netacs.org. These materials could find applications in sensors, electrochromic devices, and data storage.

Furthermore, the incorporation of phenothiazine derivatives into polymer matrices could lead to the development of self-healing materials. The reversible redox chemistry of the phenothiazine core could be utilized to create dynamic cross-links that can be broken and reformed, allowing the material to repair itself after damage.

Deeper Understanding of Structure-Reactivity Relationships in Non-Aqueous Media

A fundamental understanding of the relationship between the structure of this compound and its chemical reactivity is crucial for predicting its behavior and designing new applications. While some studies have investigated the electrochemistry of phenothiazine derivatives in non-aqueous media, a detailed investigation of this specific compound is warranted acs.orgresearchgate.netmdpi.comchemrxiv.orgchemrxiv.org.

Future research should focus on systematically studying the influence of the methylthio and chloroacetyl substituents on the electronic properties and reactivity of the phenothiazine core. Techniques such as cyclic voltammetry can be used to probe the redox behavior of the molecule in various non-aqueous solvents. Spectroelectrochemical studies could provide insights into the nature of the electrochemically generated radical cations and dications.

Moreover, solvatochromic studies, which examine the effect of solvent polarity on the absorption and emission spectra of a compound, could provide valuable information about the nature of the ground and excited electronic states of this compound nih.gov. This knowledge is essential for the rational design of phenothiazine-based materials for optoelectronic applications. A deeper understanding of these structure-property relationships will be instrumental in guiding the future development and application of this versatile compound.

Investigational TechniqueProperty to be StudiedPotential Insights
Cyclic VoltammetryRedox potentialsEffect of substituents on electron-donating ability and stability of oxidized species
SpectroelectrochemistryUV-Vis-NIR spectra of redox speciesIdentification and characterization of radical cations and dications
Solvatochromic StudiesAbsorption and fluorescence spectra in various solventsUnderstanding the nature of electronic transitions and excited state properties
Computational Modeling (DFT)Molecular orbitals, charge distributionCorrelation of theoretical predictions with experimental observations

Q & A

Q. What are the common synthetic routes for introducing the chloroacetyl group into the phenothiazine scaffold?

The chloroacetyl group can be introduced via nucleophilic substitution. For example, phenothiazine derivatives are reacted with ethyl chloroacetate in acetone under reflux with K₂CO₃ as a base, followed by extraction and recrystallization . Adapting this method, 10-(chloroacetyl) derivatives may form through similar alkylation or acylation reactions. Optimization of reaction time (3–4 hours) and stoichiometry (1.2 mmol reagent per 1 mmol substrate) is critical for yield improvement.

Q. How is the molecular conformation of 10-(chloroacetyl)-2-(methylthio)-10H-phenothiazine characterized?

X-ray crystallography is the gold standard. The thiazine ring typically adopts a boat conformation (puckering parameters: Q ≈ 0.37 Å, θ ≈ 100°, φ ≈ 180°), with dihedral angles between benzene rings and the thiazine core (~10–12°) influencing planarity. Intermolecular interactions (e.g., N–H⋯O hydrogen bonds) stabilize the crystal lattice, as seen in related phenothiazine derivatives .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methylthio at C2, chloroacetyl at N10).
  • MS : High-resolution mass spectrometry confirms molecular weight (e.g., m/z 344.39 for C₂₀H₁₂N₂O₂S analogs) .
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C–S) validate functional groups .

Q. What are the solubility challenges, and how can they be addressed in in vitro studies?

Phenothiazines exhibit low aqueous solubility due to hydrophobicity. Cyclodextrin complexation (e.g., β-cyclodextrin) enhances solubility by host-guest encapsulation, improving bioavailability for pharmacological assays .

Advanced Research Questions

Q. How do structural modifications at the N10 and C2 positions affect biological activity?

  • N10 Chloroacetyl Group : Enhances electrophilicity, enabling covalent interactions with biological targets (e.g., tubulin in anti-proliferative analogs like phenstatin) .
  • C2 Methylthio Group : Increases lipophilicity, improving blood-brain barrier penetration. Thioridazine analogs with this group show antipsychotic activity via dopamine receptor antagonism .
  • Data Contradiction : While methylthio improves CNS uptake, it may reduce solubility—requiring trade-off analysis in drug design .

Q. What crystallographic software and parameters are recommended for refining this compound’s structure?

  • Software : SHELXL (for small-molecule refinement) or SHELXTL (Bruker AXS version) .
  • Parameters : High-resolution data (<1.0 Å) and twinning correction for complex crystals. Hydrogen atoms are refined using riding models (C–H = 0.93–0.96 Å) .

Q. How can researchers resolve discrepancies in bioactivity data between in vitro and in vivo models?

  • Metabolic Stability : Methylthio groups may undergo oxidation to sulfoxides/sulfones, altering activity. LC-MS/MS monitors metabolites like mesoridazine and sulforidazine .
  • Solubility Limitations : Use pharmacokinetic enhancers (e.g., cyclodextrins) or prodrug strategies to improve in vivo performance .

Q. What strategies optimize the synthesis of enantiomerically pure derivatives?

  • Chiral Catalysts : Palladium-catalyzed asymmetric alkylation (e.g., NaOtBu in dry toluene) .
  • Chromatography : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers .

Methodological Considerations

Q. How to design a stability study for this compound under physiological conditions?

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor chloroacetyl group hydrolysis via HPLC.
  • Oxidative Stress : Expose to H₂O₂ or liver microsomes to assess methylthio oxidation .

Q. What computational tools predict binding modes of this compound with biological targets?

  • Docking : AutoDock Vina or Schrödinger Suite for tubulin or histone deacetylase (HDAC) targets.
  • MD Simulations : GROMACS assesses binding stability (e.g., 100 ns simulations with AMBER force fields) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(chloroacetyl)-2-(methylthio)-10H-phenothiazine
Reactant of Route 2
Reactant of Route 2
10-(chloroacetyl)-2-(methylthio)-10H-phenothiazine

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